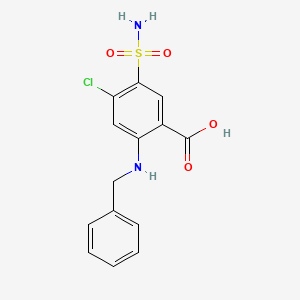

N-Benzyl-4-chloro-5-sulfamoylanthranilic acid

CAS No.: 2114-68-3

Cat. No.: VC3771474

Molecular Formula: C14H13ClN2O4S

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2114-68-3 |

|---|---|

| Molecular Formula | C14H13ClN2O4S |

| Molecular Weight | 340.8 g/mol |

| IUPAC Name | 2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid |

| Standard InChI | InChI=1S/C14H13ClN2O4S/c15-11-7-12(17-8-9-4-2-1-3-5-9)10(14(18)19)6-13(11)22(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21) |

| Standard InChI Key | QQLNFWFHBAFHPR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |

Introduction

Chemical Identity and Physical Properties

N-Benzyl-4-chloro-5-sulfamoylanthranilic acid, also known as 2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid, is an organic compound characterized by its distinct chemical structure. It contains multiple functional groups that contribute to its reactivity and applications.

Basic Identification

The compound is identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 2114-68-3 |

| Molecular Formula | C14H13ClN2O4S |

| Molecular Weight | 340.8 g/mol |

| IUPAC Name | 2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid |

| Melting Point | 245-248°C |

| SMILES Notation | NS(=O)(=O)c1cc(C(O)=O)c(NCc2ccccc2)cc1Cl |

| InChI Key | QQLNFWFHBAFHPR-UHFFFAOYSA-N |

This compound contains several key functional groups, including a sulfonamide group, a carboxylic acid moiety, a secondary amine linkage, and a chlorine substituent on an aromatic ring . These structural elements contribute to its chemical behavior and applications.

Structural Characteristics

X-ray crystallography studies have revealed that N-Benzyl-4-chloro-5-sulfamoylanthranilic acid possesses an L-shaped structure that is stabilized by N–H⋯O intramolecular hydrogen bonding . This structural feature is critical for understanding its reactivity patterns and intermolecular interactions.

In the solid state, the molecules form a two-dimensional sheet-like architecture through O–H⋯O and N–H⋯O hydrogen bonds . This arrangement has been confirmed both qualitatively and quantitatively through Hirshfeld surface analysis, which provides insight into the crystal packing and intermolecular interactions that determine the compound's macroscopic properties .

Synthesis Methods

Purification and Characterization

Following synthesis, purification methods such as recrystallization are employed to achieve high purity levels. Commercial sources offer this compound with a purity of approximately 98% . Characterization of the synthesized product typically involves spectroscopic techniques including NMR, IR, and mass spectrometry to confirm the structure and purity.

Chemical Reactivity and Molecular Properties

Reactive Sites and Functional Group Behavior

N-Benzyl-4-chloro-5-sulfamoylanthranilic acid contains multiple reactive sites that contribute to its chemical behavior:

-

The carboxylic acid group can participate in esterification, amidation, and salt formation

-

The sulfonamide group can undergo various transformations and acts as a hydrogen bond donor

-

The chlorine substituent can be replaced in nucleophilic aromatic substitution reactions

-

The secondary amine can participate in various reactions, including alkylation and acylation

Molecular electrostatic surface potential (MESP) and Fukui function calculations have been used to predict and visualize the reactive sites of this compound . These computational studies provide valuable information about the electron density distribution and potential reaction sites.

Hydrogen Bonding and Molecular Interactions

The hydrogen bonding capabilities of N-Benzyl-4-chloro-5-sulfamoylanthranilic acid play a significant role in its properties. Quantum Theory of Atoms In Molecules (QTAIM) analysis has highlighted the importance of N–H⋯O bonds in the solid state . Hydrogen bond dissociation energy (H-BDE) calculations have also provided insights into the strength and stability of these interactions .

Computational Studies

Extensive computational studies have been performed on N-Benzyl-4-chloro-5-sulfamoylanthranilic acid using density functional theory (DFT) methods. These studies have included:

-

Vibrational wave number analysis with potential energy distribution (PED) using VEDA4 software

-

Frontier molecular orbital (FMO) analysis to understand reactivity patterns

-

Natural bond orbital (NBO) analysis to examine electron delocalization

-

Localized orbital locator (LOL) and electron localization function (ELF) studies to investigate electron distribution

These computational approaches have provided detailed insights into the electronic structure and reactivity of the compound, complementing experimental findings.

Applications in Research and Industry

Role in Pharmaceutical Synthesis

N-Benzyl-4-chloro-5-sulfamoylanthranilic acid serves as an important intermediate in pharmaceutical synthesis. Its versatile functional groups allow for various transformations, making it valuable in the development of diverse drug candidates. As a sulfonamide derivative, it shares structural similarities with compounds known to exhibit biological activities, particularly antimicrobial properties.

Building Block in Organic Synthesis

The compound functions as a building block in organic synthesis, enabling the creation of more complex molecules . Its multifunctional nature allows chemists to selectively modify specific sites while preserving others, facilitating the construction of elaborate molecular architectures.

Nonlinear Optical Properties

Third-Order Nonlinear Optical Characteristics

One of the most intriguing properties of N-Benzyl-4-chloro-5-sulfamoylanthranilic acid is its potential for nonlinear optical applications. Research has investigated its electrical parameters, including:

Comparative Analysis

The third-order nonlinear susceptibility of N-Benzyl-4-chloro-5-sulfamoylanthranilic acid crystal at 532 nm has been found to be approximately 45.57 times greater than the experimentally measured result of the organic crystal (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (3Br4MSP) . This remarkable enhancement suggests significant potential for applications in nonlinear optics.

Thermal Stability

Thermal stability studies have indicated that N-Benzyl-4-chloro-5-sulfamoylanthranilic acid crystal could function as a potential optical device at temperatures up to 234°C . This thermal resistance enhances its practicality for various applications in optoelectronics and related fields.

| Hazard Type | Classification |

|---|---|

| Eye Irritation | Category 2 |

| Skin Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

The compound is associated with hazard codes H315, H319, and H335, indicating potential for skin irritation, serious eye irritation, and respiratory irritation, respectively .

Future Research Directions

Structure Optimization for Enhanced Properties

Future research could focus on structural modifications of N-Benzyl-4-chloro-5-sulfamoylanthranilic acid to enhance specific properties such as nonlinear optical characteristics or biological activities. Structure-activity relationship studies would provide valuable insights for such optimizations.

Expanded Biological Evaluation

More comprehensive biological evaluations, including detailed mechanism studies and broader screening against various pathogens and disease models, would clarify the therapeutic potential of this compound and related derivatives.

Applications in Advanced Materials

The promising nonlinear optical properties of N-Benzyl-4-chloro-5-sulfamoylanthranilic acid suggest opportunities for its incorporation into advanced materials for photonics, optoelectronics, and related applications. Research into appropriate formulations and processing methods would facilitate such developments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume